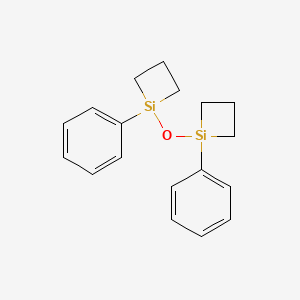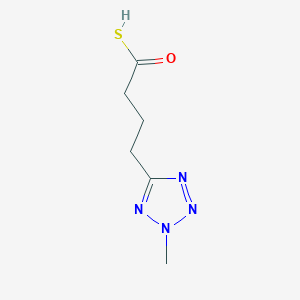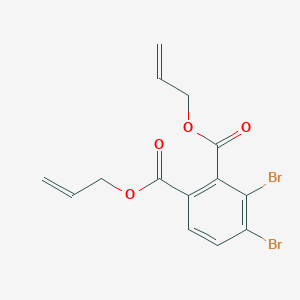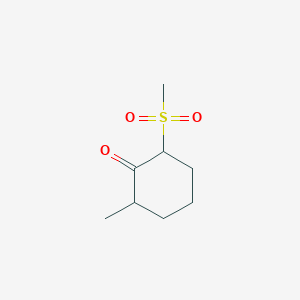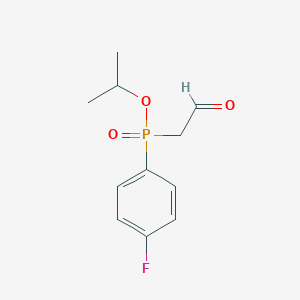
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate is a chemical compound that features a phosphinate group attached to a 4-fluorophenyl ring and a 2-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate typically involves the reaction of 4-fluorophenyl compounds with phosphinate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phosphinate moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate is unique due to its specific structural features, such as the presence of a phosphinate group and a 4-fluorophenyl ring
Propiedades
Número CAS |
90283-53-7 |
|---|---|
Fórmula molecular |
C11H14FO3P |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)-propan-2-yloxyphosphoryl]acetaldehyde |
InChI |
InChI=1S/C11H14FO3P/c1-9(2)15-16(14,8-7-13)11-5-3-10(12)4-6-11/h3-7,9H,8H2,1-2H3 |
Clave InChI |
GYPSNQKCIULKDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


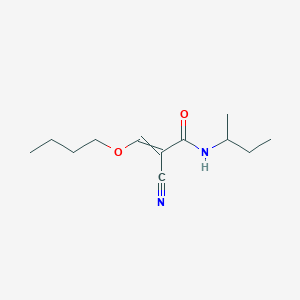

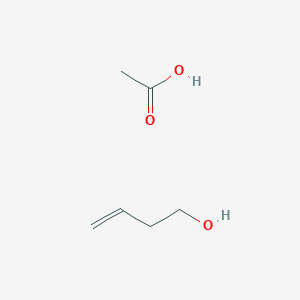
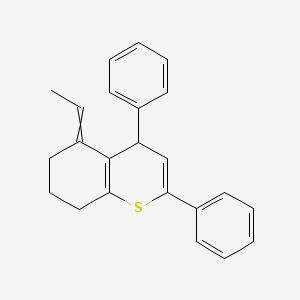

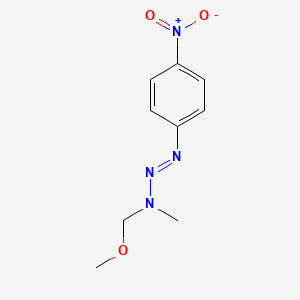
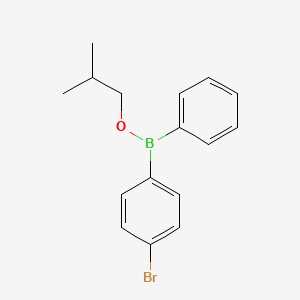
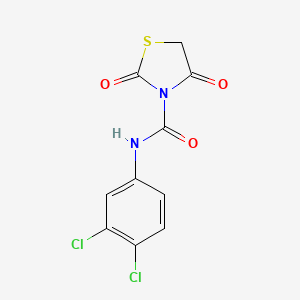

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
